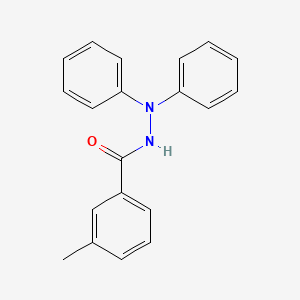

3-methyl-N',N'-diphenylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-16-9-8-10-17(15-16)20(23)21-22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQFMOUWZIFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Target Benzohydrazide Compound

Retrosynthetic Analysis and Strategic Disconnections for 3-methyl-N',N'-diphenylbenzohydrazide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond is formed between the carbonyl carbon of the 3-methylbenzoyl group and the substituted nitrogen of the hydrazine (B178648) group.

This primary disconnection leads to two key synthons:

A 3-methylbenzoyl cation synthon (an electrophile).

A 1,1-diphenylhydrazinyl anion synthon (a nucleophile).

Translating these synthons into practical, stable reagents points to several strategic combinations of starting materials. The 3-methylbenzoyl portion can be sourced from 3-methylbenzoic acid or its more reactive derivatives, such as 3-methylbenzoyl chloride or methyl 3-methylbenzoate (B1238549). The nucleophilic partner is 1,1-diphenylhydrazine (B1198277).

Table 1: Key Retrosynthetic Disconnections and Corresponding Starting Materials

| Target Compound | Bond Disconnection | Synthons | Practical Starting Materials |

|---|

Classical and Established Synthetic Routes for Benzohydrazide (B10538) Formation

Traditional methods for forming the hydrazide linkage are well-documented and widely employed in organic synthesis. These approaches typically involve the reaction of a carboxylic acid derivative with a hydrazine.

The reaction of an ester with an amine or hydrazine, known as aminolysis, is a direct method for forming amide bonds. In this approach, methyl 3-methylbenzoate would be treated with 1,1-diphenylhydrazine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.com

A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of methanol (B129727) to yield the final benzohydrazide product. youtube.com While this method is straightforward, it often requires elevated temperatures and long reaction times due to the relatively poor leaving group nature of the alkoxy group (e.g., methoxide). chemistrysteps.comnih.gov The reactivity can be influenced by the steric and electronic properties of both the ester and the hydrazine.

A more efficient and common method for preparing hydrazides involves the use of highly reactive acyl halides, such as 3-methylbenzoyl chloride. google.com Acyl chlorides react readily with nucleophiles like 1,1-diphenylhydrazine at or below room temperature. The high electrophilicity of the carbonyl carbon in the acyl chloride facilitates a rapid nucleophilic attack by the hydrazine. google.com

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. This prevents the protonation of the hydrazine, which would render it non-nucleophilic. This method is often preferred due to its high yields and fast reaction rates. nih.gov

The direct formation of a hydrazide from a carboxylic acid and a hydrazine is the most atom-economical approach. This method involves the condensation of 3-methylbenzoic acid with 1,1-diphenylhydrazine. The primary challenge is the removal of the water molecule that is formed as a byproduct, as its presence can drive the equilibrium back toward the starting materials. acsgcipr.org

To overcome this, the reaction is often performed at high temperatures with azeotropic removal of water or in the presence of a dehydrating agent. acsgcipr.org Alternatively, coupling agents such as carbodiimides (e.g., DCC, EDC) can be used to activate the carboxylic acid, facilitating the attack by the hydrazine. More recently, catalytic methods, for instance using zinc chloride (ZnCl₂), have been developed to promote the direct synthesis of amides from carboxylic acids and hydrazines, producing ammonia (B1221849) as the only by-product. rsc.org

Advanced and Sustainable Synthetic Strategies for Complex Hydrazide Architectures

Modern organic synthesis increasingly focuses on developing more efficient, selective, and environmentally benign methodologies. These advanced strategies often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

Transition-metal catalysis has emerged as a powerful tool for the formation of C-N bonds, including amide and hydrazide linkages. researchgate.net Catalysts based on metals like palladium, rhodium, iridium, and nickel can facilitate the coupling of carboxylic acid derivatives with amines or hydrazines under milder conditions and with greater functional group tolerance than many traditional methods. nih.govacs.org

For the synthesis of this compound, a transition-metal-catalyzed approach could involve the coupling of an activated 3-methylbenzoic acid derivative with 1,1-diphenylhydrazine. These reactions often proceed through different mechanistic pathways, such as reductive amination or direct C-H activation, offering alternative routes to complex molecules. nih.govacs.org While direct transition-metal-free amidation of unactivated amides and esters has also been developed, catalytic systems provide a broad and versatile toolkit for constructing challenging amide bonds, representing a more sustainable and efficient frontier in hydrazide synthesis. researchgate.netacs.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-methylbenzoic acid |

| 1,1-diphenylhydrazine |

| 3-methylbenzoyl chloride |

| Methyl 3-methylbenzoate |

| Methanol |

| Pyridine |

| Triethylamine |

| Hydrogen chloride |

| Zinc chloride |

| Ammonia |

| Palladium |

| Rhodium |

| Iridium |

Principles of Green Chemistry in Benzohydrazide Synthesis (e.g., Solvent-Free, Atom Economy)

Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact by reducing waste and avoiding hazardous substances. mdpi.comjocpr.com In the synthesis of benzohydrazide derivatives, these principles manifest through innovative techniques such as solvent-free reactions and methodologies with high atom economy.

Solvent-free, or dry medium, reactions represent a significant green chemistry strategy. researchgate.net Techniques like microwave irradiation and grinding are prominent examples. Microwave-assisted synthesis has been shown to produce good yields of benzohydrazide compounds in a more eco-friendly manner compared to conventional heating, often completing reactions in a fraction of the time (e.g., 8-10 minutes). rsc.orgresearchgate.net Similarly, mechanosynthesis through simple grinding can achieve reactions efficiently without the need for solvents, aligning with the goals of sustainable chemistry. mdpi.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Water has been successfully used as a solvent for the synthesis of benzohydrazide derivatives under mild conditions. Other alternatives include polyethylene (B3416737) glycol (PEG), a non-toxic and recyclable polymer, and Deep Eutectic Solvents (DESs), which are biodegradable and low-cost. researchgate.netnih.gov These green solvents can often replace volatile, toxic, and expensive organic solvents traditionally used in synthesis. researchgate.netresearchgate.net

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org Addition and rearrangement reactions are inherently atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com For benzohydrazide synthesis, routes that maximize the incorporation of reactant atoms into the final structure are preferred. For instance, a direct condensation reaction would have a higher atom economy than a multi-step synthesis involving protecting groups or reagents that are not incorporated into the product. wikipedia.orgacs.org

Table 1: Comparison of Green Synthesis Methodologies for Benzohydrazide Derivatives

| Methodology | Conditions | Key Advantages | Yield (%) | Reaction Time | Citations |

|---|---|---|---|---|---|

| Microwave Irradiation | Solvent-free | Eco-friendly, rapid reaction | 62-80 | 8-10 min | rsc.orgresearchgate.net |

| Sonication with DES | Deep Eutectic Solvent (DES) as solvent/catalyst | Clean, efficient, reusable catalyst | 83-98 | 10-15 min | nih.gov |

| Grinding with Catalyst | L-proline catalyst, solvent-free | Sustainable, efficient, reusable catalyst | Satisfactory | Not specified | mdpi.com |

Multicomponent Reaction (MCR) Strategies for Structural Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. biointerfaceresearch.com This approach is highly valued for its efficiency, convergence, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.

For the synthesis of highly substituted hydrazides, such as the N',N'-diaryl acylhydrazine scaffold present in the target molecule, MCRs offer a direct and innovative route. A notable example is an aerobic, copper-catalyzed sequential multi-component reaction involving aldehydes and aryl hydrazines. rsc.org In this process, the aryl hydrazine serves a dual role as both a hydrazine and an aryl synthon. rsc.org The reaction proceeds under mild and operationally simple conditions, utilizing air as the sole oxidant and the source of the oxygen atom in the acyl group. rsc.org This strategy allows for the transformation of commercially available starting materials into complex N',N'-diaryl acylhydrazines with high regioselectivity and in moderate to good yields. rsc.org The value of this protocol is highlighted by its applicability to gram-scale synthesis and the late-stage modification of complex bioactive molecules. rsc.org

The ability of MCRs to create complex structures in a single pot without isolating intermediates makes them a highly atom-economical and step-efficient strategy for building diverse libraries of benzohydrazide analogues for further research and development. biointerfaceresearch.com

Table 2: Example of a Multicomponent Reaction for Acylhydrazine Synthesis

| Reaction Type | Reactants | Catalyst / Conditions | Product Type | Key Features | Citation |

|---|

Optimization of Reaction Conditions and Isolation Procedures for Pure Compound Synthesis

The synthesis of a pure chemical compound requires careful optimization of reaction conditions and meticulous isolation procedures. The goal of optimization is to maximize the conversion of reactants into the desired product while minimizing the formation of byproducts, thereby increasing the chemical yield and simplifying purification. scielo.brnih.gov

Key parameters that are systematically varied during reaction optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, screening various solvents such as ethanol (B145695), methanol, acetonitrile, and DMF can have a significant impact on product yield. researchgate.net In one study, changing the solvent from ethanol (58% yield) to DMF (80% yield) at reflux dramatically improved the outcome of a hydrazide-related synthesis. researchgate.net Similarly, the choice and amount of catalyst can be critical. nih.gov Temperature also plays a crucial role; while some reactions proceed at room temperature, others require heating or reflux to achieve a reasonable rate and yield. scielo.brresearchgate.net

Table 3: Example of Solvent Optimization for Benzohydrazide Synthesis

| Entry | Solvent | Temperature | Yield (%) | Citation |

|---|---|---|---|---|

| 1 | Ethanol | Room Temp. | Trace | researchgate.net |

| 2 | Methanol | Room Temp. | Trace | researchgate.net |

| 3 | Acetonitrile | Room Temp. | Trace | researchgate.net |

| 4 | Ethanol | Reflux | 58 | researchgate.net |

| 5 | Methanol | Reflux | 47 | researchgate.net |

| 6 | Acetonitrile | Reflux | 65 | researchgate.net |

Once the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the target compound must be isolated and purified. mdpi.com A common procedure involves filtering the reaction mixture to collect the crude solid product. derpharmachemica.com The precipitate is then washed, often with a solvent in which the product is insoluble but impurities are soluble, such as petroleum ether. derpharmachemica.com

The final and most critical step for obtaining a pure compound is typically recrystallization. mdpi.comthepharmajournal.com This involves dissolving the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol) and allowing the solution to cool slowly. thepharmajournal.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration and dried. derpharmachemica.com

The purity and structural identity of the final compound are confirmed using a combination of analytical techniques. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound. mdpi.com

Advanced Spectroscopic and Crystallographic Investigations of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the three phenyl rings would typically appear in the downfield region, generally between 7.0 and 8.0 ppm. The protons of the 3-methyl-substituted benzoyl group would show a characteristic splitting pattern, while the protons of the two N-phenyl groups would also exhibit distinct signals, likely influenced by their rotational freedom. The methyl group protons on the benzoyl ring would present as a singlet further upfield, typically around 2.4 ppm. The N-H proton of the hydrazide linkage is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would generate a cluster of signals between 110 and 150 ppm. The methyl carbon of the 3-methylbenzoyl group would be found in the upfield region, likely around 20-25 ppm.

Predicted NMR Data for 3-methyl-N',N'-diphenylbenzohydrazide:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~168.0 |

| 3-Methylbenzoyl Aromatic CH | ~7.2-7.8 | ~125-138 |

| N-Phenyl Aromatic CH | ~7.0-7.5 | ~115-130 |

| Methyl (CH₃) | ~2.4 | ~21.0 |

| N-H | Variable (broad) | - |

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of the protons on each of the aromatic rings, helping to differentiate between the signals from the 3-methylbenzoyl and the N-phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would provide a direct link between the proton and carbon signals, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the aromatic carbons of the benzoyl ring would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. NOESY would be instrumental in determining the preferred conformation of the molecule in solution, for example, by showing spatial correlations between the protons of the N-phenyl groups and the benzoyl moiety.

The N-N and N-C(O) bonds in hydrazides can exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational exchange processes.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for rotation around specific bonds. For this compound, DNMR could potentially reveal the rotational barriers around the N-N bond and the N-C bonds connecting the phenyl groups. At low temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is increased and the rate of conformational exchange becomes faster on the NMR timescale. Such studies provide critical insights into the flexibility and conformational landscape of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and can also provide subtle information about molecular conformation.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the hydrazide linkage and the three aromatic rings.

Hydrazide Linkage: The C=O stretching vibration of the amide group is typically a strong band in the IR spectrum, expected to appear in the region of 1630-1680 cm⁻¹. The N-H stretching vibration would be observed as a band in the range of 3200-3400 cm⁻¹. The C-N and N-N stretching vibrations would appear at lower frequencies.

Aromatic Moieties: The aromatic rings would give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, would be observed in the 650-900 cm⁻¹ region.

Methyl Group: The C-H stretching and bending vibrations of the methyl group would also be present in the spectra.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630-1680 |

| Amine | N-H stretch | 3200-3400 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Methyl | C-H stretch | 2850-2960 |

The precise frequencies and intensities of the vibrational bands can be influenced by the molecular conformation. For example, the frequency of the C=O stretching vibration can shift depending on the extent of hydrogen bonding and the dihedral angle with respect to the adjacent N-N bond. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the most stable conformation of this compound in the solid state (from IR of a KBr pellet) or in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

There is currently no publicly available high-resolution mass spectrometry data for this compound. Such an analysis would be invaluable for confirming its elemental composition through the determination of its precise molecular mass. Furthermore, fragmentation studies would elucidate the characteristic breakdown patterns of the molecule, providing insights into its structural stability and the relative strengths of its chemical bonds.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural and Supramolecular Analysis

Detailed crystallographic data for this compound is not available in the current body of scientific literature. The successful cultivation of single crystals and subsequent X-ray diffraction analysis would be necessary to definitively determine its solid-state structure.

Determination of Absolute Configuration and Crystal System

Without experimental data, the absolute configuration and the crystal system (e.g., monoclinic, orthorhombic, etc.) of this compound remain undetermined. This information is fundamental to understanding the three-dimensional arrangement of the molecules in a crystalline lattice.

Investigation of Polymorphism and Tautomerism in the Crystalline State

The potential for polymorphism (the ability to exist in multiple crystalline forms) or tautomerism (the existence of structural isomers that readily interconvert) in the crystalline state of this compound has not been explored. Investigating these phenomena would require extensive screening of crystallization conditions and detailed structural analysis of any resulting crystalline forms.

Mechanistic Investigations and Reaction Pathways of Substituted Benzohydrazides

Reactivity Profiling of the Hydrazide Functional Group: Nucleophilic and Electrophilic Attributes

No specific studies on the nucleophilic or electrophilic attributes of 3-methyl-N',N'-diphenylbenzohydrazide have been documented.

Exploration of Substitution and Addition Reactions at the Benzohydrazide (B10538) Core and Substituents

There is no available research detailing substitution or addition reactions specifically involving the this compound core or its substituents.

Studies on Oxidation and Reduction Pathways of the Hydrazide Moiety

Pathways for the oxidation or reduction of the hydrazide moiety in this compound have not been reported in the scientific literature.

Mechanisms of Cyclization and Rearrangement Reactions Involving Hydrazide Derivatives

Specific mechanisms of cyclization or rearrangement reactions originating from this compound are not described in existing research.

Influence of Solvent Effects, Temperature, and pH on Reaction Kinetics and Thermodynamics

Data on the influence of solvent, temperature, or pH on the reaction kinetics and thermodynamics of this compound is not available.

Theoretical and Computational Chemistry Insights into Benzohydrazide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to determine the ground state properties of various organic molecules. For 3-methyl-N',N'-diphenylbenzohydrazide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. This process identifies the lowest energy conformation of the molecule, providing key information about its bond lengths, bond angles, and dihedral angles.

The optimized geometry would likely reveal a non-planar structure due to the steric hindrance between the two phenyl groups on one of the nitrogen atoms and the 3-methylphenyl group. The amide linkage is expected to be relatively planar. The internal rotations around the N-N and N-C bonds would lead to different conformers, and DFT calculations can determine the most stable among them.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.24 |

| C-N (amide) | ~1.35 | |

| N-N | ~1.39 | |

| N-C (phenyl) | ~1.43 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H (aromatic) | ~1.08 | |

| C-C (methyl) | ~1.52 | |

| **Bond Angles (°) ** | O=C-N | ~122 |

| C-N-N | ~119 | |

| C-N-C (diphenyl) | ~118 | |

| Dihedral Angles (°) | C-C-N-N | Variable (conformers) |

| N-N-C=O | ~170 - 180 |

Note: These are representative values based on DFT calculations of similar benzohydrazide (B10538) structures. Actual values would require specific calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the diphenylamino group and the 3-methylphenyl ring. The lone pairs of the nitrogen atoms and the π-systems of the aromatic rings contribute significantly to the HOMO. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the aromatic rings, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.0 to -5.5 | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 to -1.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 | Reflects kinetic stability and chemical reactivity |

Note: These are estimated energy ranges. Precise values are dependent on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

In this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms would also exhibit negative potential, though to a lesser extent. The aromatic rings would show a mixed potential, with the π-electron clouds being slightly negative and the hydrogen atoms being slightly positive. The most positive potentials (blue) would likely be associated with the amide proton (if present in a tautomeric form) and the hydrogens of the phenyl rings. This analysis helps in identifying the reactive sites for intermolecular interactions. researchgate.net

Table 3: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted ESP | Color Code | Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack |

| Nitrogen Atoms | Negative | Orange/Yellow | Potential for hydrogen bonding |

| Aromatic Rings (π-system) | Slightly Negative | Green/Yellow | Interactions with electrophiles |

| Aromatic Hydrogens | Slightly Positive | Light Blue | Interactions with nucleophiles |

| Amide Proton (if tautomer exists) | Highly Positive | Blue | Site for nucleophilic attack |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.gov These calculations are typically performed on the DFT-optimized geometry of the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and any N-H protons. The aromatic protons would appear in the downfield region (typically 7-8 ppm), with their exact shifts influenced by the electronic effects of the methyl and carbonyl groups. The methyl protons would be expected to resonate in the upfield region (around 2.3-2.5 ppm). The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a very downfield position (around 165-170 ppm). The aromatic carbons would have a range of chemical shifts depending on their substitution pattern.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~168.0 |

| Aromatic Carbons | - | ~120.0 - 140.0 |

| Methyl Carbon | - | ~21.5 |

| Aromatic Protons | ~7.0 - 8.2 | - |

| Methyl Protons | ~2.4 | - |

Note: These are estimated chemical shifts relative to a standard (e.g., TMS). Solvent effects can influence the actual experimental values.

Theoretical calculations of vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies often have a systematic error, which can be corrected by using a scaling factor.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the various functional groups. The C=O stretching vibration would be a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibration (if a tautomeric form with an N-H bond is considered) would appear as a broader band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations would also have characteristic frequencies. researchgate.net

Table 5: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (methyl) | 2950 - 3000 | Medium |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |

Note: These are unscaled frequencies. The actual experimental values may differ slightly.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of benzohydrazide systems at an atomic level. For a molecule like this compound, with its multiple rotatable bonds, MD simulations are instrumental in exploring its vast conformational space and understanding how it interacts with its environment, particularly with solvents. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time.

The exploration of the conformational landscape of this compound would typically begin by defining the molecule's topology and force field parameters. The force field is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. Key dihedral angles, such as those around the C-N and N-N bonds of the hydrazide moiety and the bonds connecting the phenyl rings, are of particular interest. By monitoring the time evolution of these dihedral angles during a simulation, researchers can identify the most populated (lowest energy) conformational states, the energy barriers between them, and the pathways of conformational transitions. For instance, studies on related N-acylhydrazones have revealed the existence of synperiplanar and antiperiplanar conformers around the C(O)-N bond, with the relative populations being influenced by steric and electronic factors of the substituents. nih.gov

The interaction with solvents is a critical aspect that governs the conformational preferences and ultimately the chemical behavior of this compound. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation shells and specific solute-solvent interactions. nih.govrsc.orgnih.govaps.org By running simulations in different solvents (e.g., water, methanol (B129727), chloroform), it is possible to quantify how the solvent environment affects the conformational equilibrium. rsc.orgaps.org For example, polar solvents might stabilize conformations with a larger dipole moment through favorable electrostatic interactions, while nonpolar solvents might favor more compact structures driven by hydrophobic effects. Analysis of radial distribution functions (RDFs) between specific atoms of the benzohydrazide and solvent molecules can provide quantitative insights into the structure of the solvation shells. For example, the RDF for the carbonyl oxygen and water hydrogens can reveal the strength and geometry of hydrogen bonding.

A hypothetical MD simulation of this compound could yield data on the distribution of key dihedral angles, providing insight into its conformational flexibility. The table below illustrates the type of data that could be generated.

| Dihedral Angle | Description | Predominant Conformation(s) (° range) |

| ω (O=C-N-N) | Amide bond | ~180° (antiperiplanar), ~0° (synperiplanar) |

| τ1 (C-N-N-C) | Hydrazide core | -90° to +90° |

| τ2 (C-C-N-N) | Benzoyl to hydrazide | Variable, influenced by phenyl substituents |

| τ3, τ4 | N-Phenyl rotations | Wide range, indicating high flexibility |

These simulations provide a dynamic picture that complements the static information from experimental techniques like X-ray crystallography and NMR, offering a deeper understanding of the molecule's behavior in a realistic environment. copernicus.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (General Chemical Activity)

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. ijcrt.orgnih.govnih.govmdpi.com For benzohydrazide systems, QSAR models are developed to predict their general chemical activity, which can encompass a wide range of properties from reactivity to various biological interactions. These models are invaluable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of candidates with desired properties, thereby saving time and resources. ijcrt.orgmdpi.commdpi.comnih.gov

The development of a QSAR model for a series of benzohydrazide derivatives, including this compound, involves several key steps. First, a dataset of compounds with experimentally measured activity is compiled. The chemical structures are then represented by a set of numerical descriptors. These descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface areas, volumes).

Quantum chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once the descriptors are calculated, a mathematical model is built to correlate a subset of these descriptors with the observed activity. Various statistical methods are employed for this purpose, with Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) being common choices. ijcrt.org The goal is to generate a statistically robust equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

The predictive power of the QSAR model is rigorously evaluated through internal and external validation techniques. derpharmachemica.com Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a separate test set of compounds that were not used in the model development. Key statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). researchgate.net

For a hypothetical QSAR study on a series of benzohydrazide derivatives, the resulting model might highlight the importance of certain structural features for their chemical activity. The table below presents a hypothetical summary of a QSAR model.

| Descriptor | Type | Coefficient | Interpretation |

| LogP | Physicochemical | +0.45 | Increased lipophilicity correlates with higher activity. |

| Dipole Moment | Electronic | -0.21 | Lower dipole moment is favorable for activity. |

| Molecular Surface Area | Steric | +0.15 | Larger surface area is associated with increased activity. |

| Statistical Parameters | |||

| R² | 0.85 | 85% of the variance in activity is explained by the model. | |

| Q² | 0.78 | Good internal predictive ability. | |

| RMSE | 0.25 | Low prediction error. |

Such models can provide valuable insights into the mechanism of action and guide the design of new benzohydrazide derivatives with enhanced or tailored chemical activities. nih.gov

In Silico Studies of Non-Covalent Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is governed by a complex interplay of non-covalent interactions. nih.govresearchgate.netfrontiersin.org In silico methods provide a powerful means to investigate these interactions, offering insights into the forces that direct crystal packing and the formation of larger aggregates. nih.govmdpi.comnih.gov The key non-covalent interactions expected to play a role in the supramolecular structure of this compound include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding is a primary directional force in the assembly of benzohydrazide derivatives. researchgate.netdigitellinc.com The hydrazide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex networks. Computational methods such as Density Functional Theory (DFT) can be used to calculate the geometry and energy of these hydrogen bonds, providing a quantitative measure of their strength.

π-π stacking interactions are also expected to be significant due to the presence of three phenyl rings in this compound. libretexts.orgcomporgchem.comnih.govresearchgate.netnih.gov These interactions arise from the electrostatic and dispersive forces between the electron clouds of the aromatic rings. The relative orientation of the rings (e.g., parallel-displaced, T-shaped) determines the nature and strength of the interaction. Computational studies can map the potential energy surface for the interaction of two aromatic rings, revealing the most favorable geometries and their corresponding interaction energies. The presence of the methyl group and the substitution pattern on the phenyl rings can modulate the electrostatic potential of the rings, thereby influencing the nature of the π-π stacking. nih.gov

The table below summarizes the key non-covalent interactions and the computational methods used to study them in the context of this compound.

| Interaction Type | Key Moieties Involved | Computational Method | Typical Energy (kcal/mol) |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | DFT, AIM | 3-10 |

| π-π Stacking | Phenyl rings | DFT with dispersion correction, SAPT | 1-5 |

| van der Waals | All atoms | Molecular Mechanics, DFT | < 1 |

| C-H···π | C-H bonds and phenyl rings | DFT, NCI plot | 0.5-2.5 |

By combining these in silico techniques, a detailed picture of the supramolecular assembly of this compound can be constructed. nih.govresearchgate.net This understanding is crucial for crystal engineering, where the goal is to design materials with specific solid-state properties by controlling the intermolecular interactions.

Advanced Applications and Derivatization Strategies for Benzohydrazide Compounds

Design and Synthesis of Novel Materials Utilizing Benzohydrazide (B10538) Scaffolds

The unique molecular architecture of 3-methyl-N',N'-diphenylbenzohydrazide makes it an excellent building block for the synthesis of a variety of novel materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with the aromatic rings, facilitates its incorporation into larger, functional systems.

Application as Ligands in Coordination Chemistry and Catalysis Research

Benzohydrazide derivatives are well-established ligands in coordination chemistry, capable of binding to a wide array of metal ions through the carbonyl oxygen and the secondary amine nitrogen. The coordination of this compound to metal centers can lead to the formation of stable metal complexes with interesting structural and electronic properties.

Research Findings:

Studies on analogous benzohydrazide ligands have demonstrated their ability to form both discrete mononuclear and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. rsc.orgnih.gov The coordination mode of the benzohydrazide ligand can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. For instance, in the presence of lanthanide(III) ions, benzohydrazide ligands have been shown to form complexes with varying nuclearity and dimensionality. rsc.orgnih.gov

The introduction of the two phenyl groups on the terminal nitrogen in this compound would sterically hinder the direct coordination of this nitrogen atom. Consequently, the ligand would likely act as a monodentate or bidentate ligand, coordinating through the carbonyl oxygen and the first nitrogen of the hydrazine (B178648) moiety. The methyl group at the 3-position of the benzoyl ring could exert a subtle electronic effect on the carbonyl oxygen's donor ability.

These metal complexes could find applications in catalysis. The metal center, activated by the coordination of the benzohydrazide ligand, could catalyze a variety of organic transformations. The steric bulk provided by the N',N'-diphenyl groups could create a specific chiral environment around the metal center, potentially leading to applications in asymmetric catalysis.

| Potential Metal Complex | Potential Application |

| [M(this compound)n]Xm | Homogeneous Catalysis |

| Poly-[M(this compound)] | Heterogeneous Catalysis |

Role as Monomers or Cross-linkers in Polymer Science

The bifunctional nature of the benzohydrazide moiety allows this compound to be utilized as a monomer in the synthesis of novel polymers. The presence of the reactive N-H group and the potential for functionalization on the aromatic rings opens up avenues for creating polyamides, polyimides, and other high-performance polymers.

Research Findings:

Aromatic polyamides containing hydrazide linkages are known for their excellent thermal stability and mechanical properties. The incorporation of the bulky N',N'-diphenyl groups would likely influence the polymer's solubility and processability. These groups could disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents.

Exploration in Organic Electronics or Photoactive Devices

Molecules with extended π-conjugation and donor-acceptor character are of great interest in the field of organic electronics. While this compound in its native form has limited conjugation across the entire molecule due to the sp3-hybridized nitrogen atoms, its derivatives hold potential for such applications.

Strategic modifications, such as the introduction of electron-withdrawing or electron-donating groups on the phenyl rings, could tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would allow for its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The fusion of photoswitchable molecules with coordination chemistry can also lead to the development of smart materials with tunable physical properties. acs.org

Development of Fluorescent Probes, Chemosensors, and Optical Materials

Benzohydrazide derivatives have been successfully employed as scaffolds for the development of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and anions. internationaljournalssrg.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

The this compound framework can be functionalized with a fluorophore to create a turn-on or turn-off fluorescent sensor. The benzohydrazide moiety can act as the recognition site, binding to a specific analyte. This binding event would then modulate the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength. The selectivity of the probe can be tuned by modifying the structure of the binding pocket. The development of fluorescent probes based on rhodamine hydrazides has been a significant area of research. researchgate.net

Investigation of Supramolecular Assembly and Self-Organized Architectures

The ability of the benzohydrazide moiety to form robust intermolecular hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.

Research Findings:

The crystal structures of related benzamide (B126) and benzohydrazide derivatives often reveal extended one-dimensional chains or two-dimensional sheets held together by N-H···O=C hydrogen bonds. researchgate.net In the case of this compound, the bulky phenyl groups on the terminal nitrogen would play a crucial role in directing the self-assembly process. These groups could lead to the formation of more complex, three-dimensional architectures through π-π stacking interactions between the aromatic rings. The interplay between hydrogen bonding and π-π stacking can be utilized to control the formation of specific supramolecular structures, such as nanotubes, vesicles, or gels. The formation of supramolecular nanostructures through the self-assembly of dipeptide hydrazides has been demonstrated. nih.gov

Strategic Derivatization for Tuning Material Properties (e.g., Thermal Stability, Solubility, Optical Properties)

The properties of materials based on this compound can be fine-tuned through strategic derivatization of the core structure. This allows for the rational design of materials with specific, desired characteristics.

Thermal Stability: The inherent thermal stability of the benzohydrazide core can be further enhanced by introducing thermally robust substituents or by incorporating it into a rigid polymer backbone. Cross-linking strategies, as mentioned earlier, would also significantly improve the thermal resistance of the resulting materials.

Solubility: The solubility of benzohydrazide derivatives can be a challenge, particularly for applications requiring solution processing. The introduction of the N',N'-diphenyl groups is a step towards improving solubility by disrupting crystal packing. Further enhancement can be achieved by attaching flexible alkyl or alkoxy chains to the aromatic rings.

Optical Properties: As discussed in the context of fluorescent probes and organic electronics, the optical properties of this compound can be systematically tuned. The introduction of auxochromic and chromophoric groups can alter the absorption and emission wavelengths. The synthesis of derivatives with extended π-conjugation can lead to materials with interesting non-linear optical (NLO) properties. The derivatization of benzohydrazides is a common strategy to develop compounds with a wide range of biological and chemical applications. derpharmachemica.combiointerfaceresearch.comderpharmachemica.compensoft.netnih.govnih.govthepharmajournal.comresearchgate.netnih.gov

| Derivative | Target Property | Potential Application |

| Fluorinated derivative | Enhanced thermal stability | High-performance polymers |

| Alkylated derivative | Improved solubility | Solution-processable electronics |

| Chromophore-functionalized derivative | Tunable optical properties | Fluorescent sensors, NLO materials |

Future Research Directions and Emerging Paradigms in Benzohydrazide Chemistry

Development of Novel and More Efficient Synthetic Methodologies for Complex Analogs

The synthesis of complex benzohydrazide (B10538) analogs, such as 3-methyl-N',N'-diphenylbenzohydrazide, often presents challenges related to steric hindrance and selectivity. Future research will likely focus on overcoming these hurdles through innovative synthetic strategies.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction rates, improve yields, and enhance the synthesis of sterically hindered compounds by providing uniform and rapid heating. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of hydrazide derivatives. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Catalyst Development: The design of novel catalysts for C-N bond formation will be crucial. This includes exploring metal-free catalytic systems to reduce environmental impact and cost. acs.org The use of dirhodium catalysts, for instance, has streamlined C-H functionalization, a process that could be adapted for the synthesis of complex benzohydrazides. sciencedaily.com

Sustainable Synthesis: A growing emphasis on green chemistry will drive the use of eco-friendly solvents (e.g., water, deep eutectic solvents) and reagents derived from renewable resources like vanillin (B372448) and wintergreen oil. carroll.eduresearchgate.net

The following table outlines potential synthetic routes for this compound and its complex analogs, highlighting the advantages of modern methodologies.

| Synthetic Strategy | Precursors | Key Features & Advantages | Potential Challenges for the Target Compound |

| Conventional Condensation | 3-Methylbenzoyl chloride and 1,1-diphenylhydrazine (B1198277) | Simple, well-established method. | Potential for low yields due to steric hindrance from the diphenyl groups. |

| Microwave-Assisted Synthesis | 3-Methylbenzoic acid and 1,1-diphenylhydrazine with a coupling agent | Reduced reaction times, potentially higher yields, and improved purity. acs.org | Optimization of microwave parameters (temperature, time, power) is required. |

| Flow Chemistry | 3-Methylbenzoyl chloride and 1,1-diphenylhydrazine | Enhanced safety, scalability, and precise control over reaction conditions. | Initial setup costs can be high; optimization of flow rates and residence times needed. |

| Catalytic C-H Amination | 3-Methylbenzaldehyde and 1,1-diphenylhydrazine | Atom-economical, potentially fewer synthetic steps. | Requires development of a highly selective catalyst to functionalize the aldehydic C-H bond. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery of its properties and potential applications.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data from other benzohydrazides to predict the biological activities of new analogs, including this compound.

De Novo Design: Generative AI models can design novel benzohydrazide structures with desired properties, such as specific enzyme inhibitory activity or material characteristics. mdpi.com

Property Prediction: AI can predict a wide range of physicochemical properties, such as solubility, stability, and toxicity, guiding experimental efforts and reducing costs. mdpi.comnih.gov The use of deep convolutional mixture density networks and in-phase deep neural networks are examples of advanced ML methods for these predictions. mdpi.com

Reaction Optimization: ML algorithms can analyze vast datasets from high-throughput experiments to predict optimal reaction conditions for the synthesis of complex molecules. sciencedaily.com

This table illustrates how AI and ML could be applied to investigate this compound.

| AI/ML Application | Objective | Required Data Input | Potential Outcome for Target Compound |

| QSAR Modeling | Predict potential anticancer activity. | A dataset of benzohydrazide structures and their measured IC50 values against various cancer cell lines. | A predicted IC50 value, guiding a decision on whether to pursue in vitro testing. |

| Generative Adversarial Networks (GANs) | Design novel analogs with enhanced binding affinity to a specific enzyme. | The 3D structure of the target enzyme and a library of known binders. | A set of novel, synthesizable benzohydrazide structures with potentially higher efficacy. mdpi.com |

| Property Prediction Models | Estimate aqueous solubility and metabolic stability. | Molecular descriptors of the compound (e.g., logP, molecular weight, polar surface area). | Guidance for formulation development and preclinical studies. nih.gov |

Exploration of Unconventional Reactivity and Reaction Media

Moving beyond traditional organic solvents and reaction conditions can unlock new chemical transformations and improve the sustainability of synthetic processes. ekb.eg

Emerging paradigms include:

Photoredox Catalysis: Using light to drive chemical reactions can provide access to unique reactive intermediates and novel bond formations under mild conditions.

Electrosynthesis: Employing electricity to drive redox reactions can offer a green alternative to chemical oxidants and reductants.

Unconventional Solvents: The use of ionic liquids, supercritical fluids (like CO2), and deep eutectic solvents can enhance reaction rates, improve selectivity, and simplify product purification. carroll.eduekb.eg

Mechanochemistry: The use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvents is a highly sustainable approach.

The unique electronic and steric properties of this compound make it an interesting candidate for exploring such unconventional reactivity. For instance, the electron-rich phenyl rings on the hydrazine (B178648) nitrogen could participate in novel photocatalytic C-H functionalization reactions.

Advanced Analytical Techniques for In-situ and Time-Resolved Studies

Understanding the dynamics of chemical reactions and molecular interactions requires sophisticated analytical techniques that can provide real-time data.

Future research on this compound and its analogs would benefit from:

In-situ Spectroscopy: Techniques like ReactIR (FTIR), Raman spectroscopy, and in-situ NMR allow for the real-time monitoring of reaction progress, providing insights into reaction mechanisms and kinetics. researchgate.net

Time-Resolved Crystallography: This powerful technique can capture snapshots of a molecule as it undergoes a chemical transformation or binds to a biological target, providing unprecedented mechanistic detail.

Advanced Mass Spectrometry: Techniques like ESI-MS can be used to study non-covalent interactions, such as the binding of benzohydrazide derivatives to proteins or other biological macromolecules. mdpi.com

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography with advanced spectroscopic detectors (e.g., LC-SPE-NMR) can facilitate the rapid identification and characterization of products in complex reaction mixtures.

Synergistic Approaches Combining Synthesis, Computation, and Materials Science for Next-Generation Applications

The most significant breakthroughs are expected to come from interdisciplinary research that combines the strengths of different scientific fields. The fusion of photoswitchable molecules with coordination chemistry is a prime example of how such synergy can lead to the development of smart materials. acs.org

For this compound, synergistic approaches could unlock its potential in:

Smart Materials: The diphenylhydrazide moiety could be functionalized to create photo- or chemo-responsive materials. For example, incorporating this unit into a polymer backbone could lead to materials with tunable optical or mechanical properties. The integration of such molecules into coordination complexes can enhance their functionality, leading to applications in rewritable materials and information encoding. acs.org

Supramolecular Chemistry: The aromatic rings and the hydrazide linkage provide sites for non-covalent interactions, making this compound a potential building block for self-assembling systems like gels or liquid crystals.

Bio-inspired Catalysis: By incorporating a metal-binding site, analogs of this compound could be designed to mimic the active sites of metalloenzymes, leading to novel catalysts for challenging chemical transformations.

The following table presents a hypothetical synergistic research project focused on this compound.

| Discipline | Contribution | Research Question |

| Synthetic Chemistry | Design and synthesize a series of functionalized this compound analogs. | How can we introduce polymerizable groups without compromising the core structure? |

| Computational Chemistry | Use molecular dynamics simulations to predict the self-assembly behavior of the synthesized analogs. | What are the key intermolecular interactions driving self-assembly? |

| Materials Science | Characterize the photophysical and mechanical properties of the resulting materials. | Do the materials exhibit photo- or chemo-responsive behavior? |

Q & A

Q. Methodological Recommendations :

- Conduct dose-response curves (IC₅₀/EC₅₀) to quantify potency.

- Use molecular docking to predict binding affinity to targets (e.g., FTO demethylase) .

How do coordination complexes of this compound enhance its pharmacological properties?

Advanced Research Focus

Metal coordination modifies electronic properties and bioactivity:

- Cu(II) complexes : Exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) due to redox-active metal centers .

- Zn(II) complexes : Improve stability in physiological pH, enabling sustained drug release .

- V(V) complexes : Show selective cytotoxicity via ROS generation in cancer cells .

Q. Synthesis Protocol :

React hydrazide with metal salts (e.g., Cu(ClO₄)₂) in ethanol.

Characterize using UV-Vis (d-d transitions at 600–700 nm) and cyclic voltammetry.

What computational methods are reliable for predicting the reactivity of this compound in drug design?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites for substitution .

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess blood-brain barrier permeability .

- QSAR Models : Correlate substituent electronegativity with anti-HIV activity (e.g., IC₅₀ = 12.1 µM for triazole derivatives) .

How can researchers address solubility challenges in in vitro assays for this compound?

Q. Basic Research Focus

- Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication to achieve homogeneous dispersions .

- Derivatization : Introduce polar groups (e.g., –SO₃H) via sulfonation reactions .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

What mechanistic insights explain the neuroprotective effects of this compound derivatives?

Advanced Research Focus

The compound inhibits RNA m⁶A demethylase FTO, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.